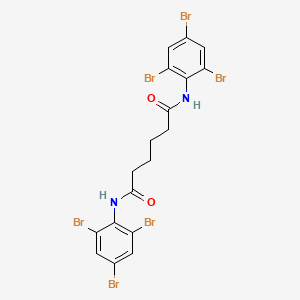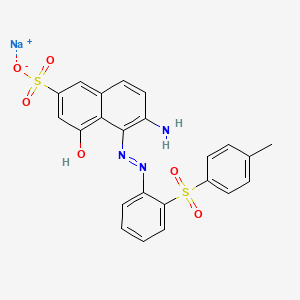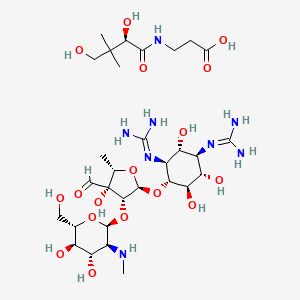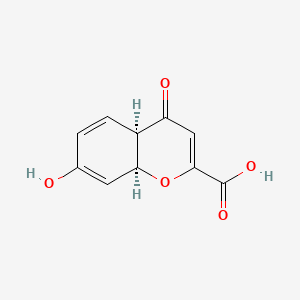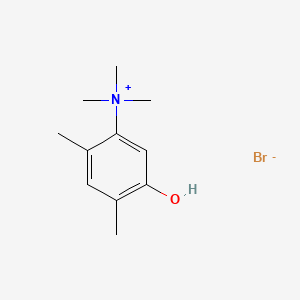
(2,4-Dimethyl-5-hydroxyphenyl)trimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is a quaternary ammonium compound with a phenolic structure. This compound is characterized by the presence of a hydroxyl group at the 5th position and two methyl groups at the 2nd and 4th positions on the phenyl ring, along with a trimethylazanium group attached to the phenyl ring, and a bromide counterion. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 5-hydroxy-2,4-dimethylphenol with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of supercritical fluid technology has also been explored for the synthesis of quaternary ammonium compounds, offering advantages such as faster reaction rates and environmentally friendly processes .
化学反応の分析
Types of Reactions
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can replace the bromide ion under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quaternary ammonium compounds.
科学的研究の応用
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel function.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and antiseptics.
作用機序
The mechanism of action of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The trimethylazanium group interacts with negatively charged components of the cell membrane, while the phenolic hydroxyl group may contribute to oxidative stress within the cell .
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used in similar applications but with a longer alkyl chain.
Chlorhexidine: A bisbiguanide with broader antimicrobial activity.
Uniqueness
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds .
特性
CAS番号 |
63977-52-6 |
|---|---|
分子式 |
C11H18BrNO |
分子量 |
260.17 g/mol |
IUPAC名 |
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-8-6-9(2)11(13)7-10(8)12(3,4)5;/h6-7H,1-5H3;1H |
InChIキー |
MKHNHUAKANLVLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
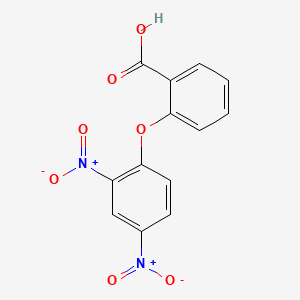
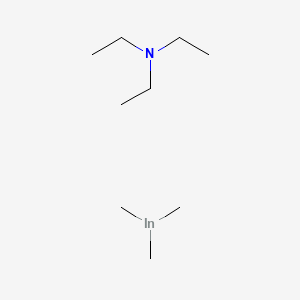
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
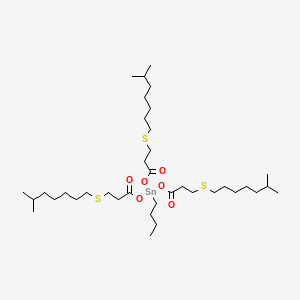
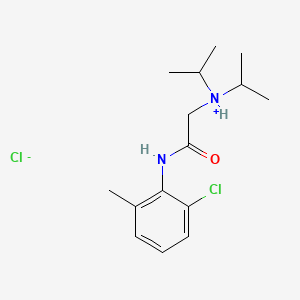
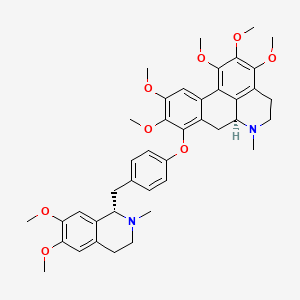
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
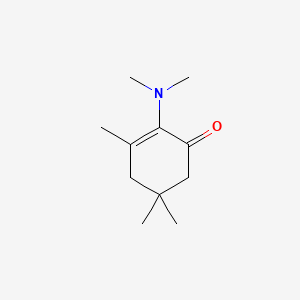
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
